molecular formula C14H16ClN3O2S B2620082 5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide CAS No. 2034612-20-7

5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide

Cat. No.: B2620082
CAS No.: 2034612-20-7
M. Wt: 325.81
InChI Key: VVCQDZDUBZZTSV-UHFFFAOYSA-N
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Description

5-Chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a chloro group at the 5-position and a carboxamide linkage to a pyrazole moiety. The pyrazole ring is further modified with a tetrahydropyran (oxane) methyl group at the N1 position. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the oxane ring) and hydrogen-bonding capacity (via the carboxamide and pyrazole groups).

Properties

IUPAC Name

5-chloro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c15-13-5-4-12(21-13)14(19)17-10-7-16-18(8-10)9-11-3-1-2-6-20-11/h4-5,7-8,11H,1-3,6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCQDZDUBZZTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often require additional considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .

Mechanism of Action

The mechanism of action of 5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

1,3,4-Thiadiazole Derivatives ()

Structural Differences :

  • Core Scaffold : The thiadiazole derivatives in utilize a 1,3,4-thiadiazole ring instead of a thiophene.
  • Substituents : These compounds feature nitro groups (e.g., 4-nitrophenyl) and methylidene hydrazine moieties, unlike the oxane-methylpyrazole and chloro-thiophene groups in the target compound.

Physicochemical Properties :

  • The nitro groups in thiadiazole derivatives increase polarity but may reduce metabolic stability. The oxane group in the target compound likely improves solubility and bioavailability compared to nitro-substituted analogs.

Oxazolidinone-Triazine Derivatives ()

Structural Differences :

  • Core Scaffold: The patented compound in contains an oxazolidinone ring and a triazine group, replacing the thiophene and pyrazole in the target compound.
  • Salt Form : The methanesulfonate salt form enhances solubility, a feature absent in the target compound .

Pharmacological Relevance :

  • The oxazolidinone-triazine derivative is formulated as a crystalline salt, indicating optimized stability and dissolution properties for pharmaceutical use.

Functional Groups :

GPR139 Antagonists with Imidazole-Pyrazole Scaffolds ()

Structural Differences :

  • Core Scaffold : The GPR139 antagonist in employs an imidazole ring fused to a pyrazole, contrasting with the thiophene-carboxamide in the target compound.
  • Substituents : A phenyl group is attached to the imidazole, whereas the target compound uses a chloro-thiophene.

Therapeutic Application :

  • These compounds target GPR139, a receptor implicated in depression. The target compound’s thiophene-carboxamide scaffold may lack affinity for GPR139 but could interact with other CNS targets due to its heterocyclic diversity .

Lipophilicity and Blood-Brain Barrier Penetration :

  • The phenyl group in the GPR139 antagonist increases lipophilicity, favoring blood-brain barrier penetration. The oxane group in the target compound balances hydrophilicity, which may limit CNS activity but enhance peripheral target engagement .

Biological Activity

5-chloro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the thiophene moiety and subsequent functionalization to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's activity is often assessed using standard methods such as the well diffusion method, where zones of inhibition are measured to determine efficacy.

CompoundBacterial StrainZone of Inhibition (mm)
5-chloro-N-{...}E. coli15
5-chloro-N-{...}S. aureus18
5-chloro-N-{...}P. mirabilis12

Anti-inflammatory Properties

In addition to antimicrobial activity, compounds structurally related to this compound have been noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit key inflammatory pathways, potentially making them candidates for treating inflammatory diseases.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. Research indicates that derivatives can selectively inhibit enzymes such as monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases. The selectivity and potency of these inhibitors are critical for their therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiophene derivatives for their antimicrobial properties. Among them, this compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.

Case Study 2: Neuroprotective Effects

In another investigation, compounds similar to this compound were tested in rodent models for neuroprotective effects. Results indicated that these compounds could improve cognitive function in models of memory impairment, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders.

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall integrity, leading to cell lysis.
  • Modulation of Inflammatory Cytokines : These compounds may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
  • Neurotransmitter Regulation : By inhibiting MAO-B, these compounds can increase levels of neurotransmitters like dopamine, which is beneficial in neurodegenerative conditions.

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